molecular formula C11H13ClN4O2 B8303981 tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate

tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate

Cat. No.: B8303981
M. Wt: 268.70 g/mol
InChI Key: JXZGWKGNQBSTNG-UHFFFAOYSA-N
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Description

tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. Its unique structure, which includes a tert-butyl group, a chloro substituent, and a carbamate moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate typically involves multi-step organic synthesis. One common method starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the chloro substituent and the tert-butyl carbamate group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazo[1,2-b]pyridazines, while hydrolysis will produce the corresponding amine.

Scientific Research Applications

tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
  • tert-Butyl(6-chloro-3-methylimidazo[1,2-b]pyridazin-8-yl)carbamate

Uniqueness

tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H13ClN4O2

Molecular Weight

268.70 g/mol

IUPAC Name

tert-butyl N-(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate

InChI

InChI=1S/C11H13ClN4O2/c1-11(2,3)18-10(17)14-7-6-8(12)15-16-5-4-13-9(7)16/h4-6H,1-3H3,(H,14,17)

InChI Key

JXZGWKGNQBSTNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN2C1=NC=C2)Cl

Origin of Product

United States

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